molecular formula C14H10ClF3N4O B2501859 [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea CAS No. 251310-67-5

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea

Cat. No. B2501859
CAS RN: 251310-67-5
M. Wt: 342.71
InChI Key: HCMZEAIMLAJJPB-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea is a chemical compound with the CAS Number: 866149-28-2 . It has a molecular weight of 385.78 . The IUPAC name for this compound is N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonohydrazide .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The synthesis process involves liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H15ClF3N5O . The InChI code for this compound is 1S/C16H15ClF3N5O/c1-10-3-5-11 (6-4-10)8-22-23-15 (26)24-25 (2)14-13 (17)7-12 (9-21-14)16 (18,19)20/h3-9H,1-2H3, (H2,23,24,26)/b22-8+ .

Scientific Research Applications

Anticancer Activity

Research has indicated that certain pyridine derivatives, including compounds related to [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea, exhibit potent anticancer activity. For instance, compounds with a pyridine moiety and various heterocyclic rings have demonstrated significant in vitro antitumor activity against liver cancer, colon cancer, and breast adenocarcinoma cell lines, outperforming traditional drugs like doxorubicin in some cases (Hafez & El-Gazzar, 2020). Similarly, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been designed and synthesized, displaying significant antiproliferative effects on various cancer cell lines, with certain compounds demonstrating inhibitory activities comparable to known anticancer agents (Jian Feng et al., 2020).

Cytokinin-like Activity and Plant Growth

Urea derivatives have been noted for their cytokinin-like activity, positively influencing cell division and differentiation in plants. Certain compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. Recent research has led to the identification of new urea cytokinins and other derivatives that specifically enhance adventitious root formation, contributing significantly to agricultural and botanical research (Ricci & Bertoletti, 2009).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled. It may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4O/c15-10-6-9(14(16,17)18)7-20-12(10)11(21-22-13(19)23)8-4-2-1-3-5-8/h1-7H,(H3,19,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMZEAIMLAJJPB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.